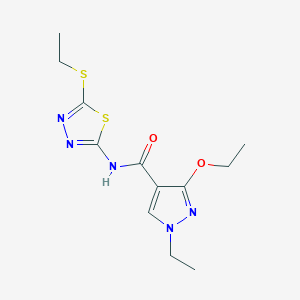![molecular formula C16H14O4 B2512566 3-[4-(Acetyloxymethyl)phenyl]benzoic acid CAS No. 2323836-50-4](/img/structure/B2512566.png)
3-[4-(Acetyloxymethyl)phenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Acetyloxymethyl)phenyl]benzoic acid, also known as AM404, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound was first synthesized in 1993 and has since been studied extensively for its effects on the endocannabinoid system and pain management.
Wirkmechanismus
3-[4-(Acetyloxymethyl)phenyl]benzoic acid inhibits the reuptake of anandamide by binding to the anandamide transporter protein, leading to increased levels of anandamide in the synaptic cleft. Anandamide then activates cannabinoid receptors, which are involved in pain modulation and inflammation.
Biochemical and Physiological Effects:
3-[4-(Acetyloxymethyl)phenyl]benzoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to modulate the activity of TRPV1 receptors, which are involved in the perception of pain and temperature.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(Acetyloxymethyl)phenyl]benzoic acid has several advantages for laboratory experiments, including its high potency and specificity for the anandamide transporter protein. However, its synthetic nature and potential for off-target effects may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-[4-(Acetyloxymethyl)phenyl]benzoic acid. One area of interest is the development of more potent and selective inhibitors of the anandamide transporter protein. Additionally, further investigation into the effects of 3-[4-(Acetyloxymethyl)phenyl]benzoic acid on other physiological systems, such as the immune system, may provide insights into its potential therapeutic applications. Finally, the development of novel drug delivery systems for 3-[4-(Acetyloxymethyl)phenyl]benzoic acid may improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 3-[4-(Acetyloxymethyl)phenyl]benzoic acid involves the reaction of 4-(Acetyloxymethyl)phenylmagnesium bromide with 3-chlorobenzoic acid in the presence of a palladium catalyst. The resulting compound is then purified through recrystallization to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
3-[4-(Acetyloxymethyl)phenyl]benzoic acid has been extensively studied for its potential therapeutic properties, particularly in the field of pain management. It has been shown to inhibit the reuptake of the endocannabinoid anandamide, which plays a role in pain modulation. This mechanism of action has led to the investigation of 3-[4-(Acetyloxymethyl)phenyl]benzoic acid as a potential treatment for chronic pain conditions, such as neuropathic pain and migraine.
Eigenschaften
IUPAC Name |
3-[4-(acetyloxymethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-10-12-5-7-13(8-6-12)14-3-2-4-15(9-14)16(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFBRCPWQVNBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2512486.png)
![N-[(4-chlorophenyl)(cyano)methyl]-5-methoxypentanamide](/img/structure/B2512488.png)
![(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2512489.png)
![1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine](/img/structure/B2512490.png)
![3-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B2512492.png)




![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)
amine](/img/structure/B2512503.png)

![3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2512506.png)